Iminodiacetonitrile
Overview
Description
Iminodiacetonitrile is an organic compound with the molecular formula C₄H₅N₃. It is a dinitrile, meaning it contains two nitrile groups (-C≡N). This compound is primarily used as an intermediate in the synthesis of various chemicals, including iminodiacetic acid, which is a precursor for the herbicide glyphosate .
Mechanism of Action
Target of Action
Iminodiacetonitrile (IDAN) is primarily targeted by nitrilase-producing bacteria . These bacteria, such as Lysinibacillus boronitolerans and Alcaligenes faecalis, have been identified to show significant nitrilase activity . Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia .
Mode of Action
The interaction of IDAN with its bacterial targets results in the biotransformation of IDAN to iminodiacetic acid (IDA) . This transformation is facilitated by the nitrilase enzymes present in the bacteria . The nitrilase enzymes hydrolyze the nitrile groups in IDAN, converting it into IDA .
Biochemical Pathways
The biochemical pathway involved in the action of IDAN is the nitrile hydrolysis pathway . In this pathway, the nitrilase enzymes catalyze the hydrolysis of the nitrile groups in IDAN, resulting in the formation of IDA . This transformation is a key step in the biotechnological production of IDA, which is an important chemical intermediate .
Pharmacokinetics
The biotransformation of idan to ida by nitrilase-producing bacteria suggests that these organisms play a crucial role in the metabolism and bioavailability of idan .
Result of Action
The primary result of IDAN’s action is the production of IDA . IDA is a valuable chemical intermediate and a chelating reagent . The successful biotransformation of IDAN to IDA by nitrilase-producing bacteria demonstrates the potential of these organisms for the biotechnological production of IDA .
Action Environment
The action of IDAN is influenced by various environmental factors. For instance, the optimal pH and temperature for the nitrilase activity of Alcaligenes faecalis cells, which facilitate the transformation of IDAN to IDA, were found to be 7.5 and 35°C, respectively . Furthermore, encapsulation of the bacterial cells in alginate-chitosan-alginate (ACA) membrane liquid-core capsules was found to enhance their tolerance to the toxic substrate and their reusability .
Biochemical Analysis
Biochemical Properties
Iminodiacetonitrile interacts with certain enzymes, specifically nitrilases, which are capable of hydrolyzing nitriles . Three nitrilases, namely Acidovorax facilis nitrilase (AcN), Alcaligenes fecalis nitrilase (AkN), and Rhodococcus rhodochrous nitrilase (RkN), have been identified to catalyze this compound to iminodiacetic acid .
Cellular Effects
The effects of this compound on cells are primarily mediated through its biotransformation to iminodiacetic acid by bacterial strains such as Alcaligenes faecalis
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to iminodiacetic acid through the action of nitrilases . This conversion process involves binding interactions with the nitrilase enzymes, potentially leading to changes in gene expression within the cells.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied, particularly its hydrolysis to iminodiacetic acid in near-critical water . This process has been found to be influenced by temperature, pressure, and initial reactant/water ratio .
Metabolic Pathways
This compound is involved in metabolic pathways through its conversion to iminodiacetic acid, a process catalyzed by nitrilases
Preparation Methods
Synthetic Routes and Reaction Conditions: Iminodiacetonitrile can be synthesized through the reaction of formaldehyde, hydrogen cyanide, and ammonia. The reaction typically occurs under acidic conditions with a pH between 1.5 and 5.5, and at temperatures ranging from 30°C to 65°C . Another method involves the reaction of hexamethylenetetramine, hydrogen cyanide, and glycolonitrile in a tubular reactor at high temperatures (100°C to 200°C) .
Industrial Production Methods: In industrial settings, this compound is produced by continuously adding liquid alkali solution and this compound into an alkaline hydrolysis kettle, followed by heating and subsequent reactions to obtain iminodiacetic acid disodium salt . This process is efficient and reduces energy consumption compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions: Iminodiacetonitrile undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. One of the most significant reactions is its hydrolysis to form iminodiacetic acid .
Common Reagents and Conditions:
Oxidation and Substitution: These reactions are less common but can be performed under specific conditions using appropriate oxidizing or substituting agents.
Major Products: The primary product formed from the hydrolysis of this compound is iminodiacetic acid .
Scientific Research Applications
Iminodiacetonitrile has several applications in scientific research:
Comparison with Similar Compounds
Iminodiacetic Acid: The direct hydrolysis product of iminodiacetonitrile, used in similar applications.
Nitrilotriacetonitrile: Another nitrile compound with three nitrile groups, used in the synthesis of chelating agents.
Uniqueness: this compound is unique due to its dual nitrile groups, which make it a versatile intermediate for various chemical syntheses. Its ability to be efficiently converted to iminodiacetic acid under mild conditions sets it apart from other nitrile compounds .
Properties
IUPAC Name |
2-(cyanomethylamino)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c5-1-3-7-4-2-6/h7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRDNMMLQYNQQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)NCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041580 | |
Record name | Iminodiacetonitrile | |
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Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan to light brown odorless crystals; [Akzo Nobel MSDS] | |
Record name | Iminodiacetonitrile | |
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CAS No. |
628-87-5 | |
Record name | Iminodiacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-87-5 | |
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Record name | Iminodiacetonitrile | |
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Record name | Iminodiacetonitrile | |
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Record name | Acetonitrile, 2,2'-iminobis- | |
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Record name | Iminodiacetonitrile | |
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Record name | Iminodiacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.054 | |
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Record name | IMINODIACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RID64Y718A | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of iminodiacetonitrile?
A1: The molecular formula of this compound is C4H5N3, and its molecular weight is 95.10 g/mol [].
Q2: What spectroscopic data is available for IDAN?
A2: Several spectroscopic techniques have been employed to characterize IDAN. * FTIR spectroscopy has been used to identify characteristic functional groups, such as nitrile groups (C≡N) and amine groups (N-H) [, ].* 1H NMR spectroscopy provides information about the hydrogen atom environments within the molecule []. * Mass spectrometry can determine the molecular weight and fragmentation pattern of IDAN, providing insights into its structure and stability [].
Q3: Is there any information on the crystal structure of IDAN?
A3: Yes, IDAN crystallizes in the monoclinic space group P21 with the following unit cell dimensions: a=6.494 Å, b=7.821 Å, c=5.345 Å, and β=114.31° [].
Q4: How does temperature affect the stability of this compound?
A4: Studies on the pyrolysis of IDAN have revealed that it decomposes at elevated temperatures, yielding products like C-cyanomethanimine and ketenimine [].
Q5: What is known about the solubility of IDAN?
A5: this compound is known to be soluble in water. Its solubility in water increases with increasing temperature [].
Q6: What is the significance of this compound in the production of iminodiacetic acid (IDA)?
A6: this compound serves as a crucial starting material for synthesizing iminodiacetic acid (IDA) [, , ].
Q7: How is this compound converted into iminodiacetic acid?
A7: IDAN can be converted into IDA through alkaline hydrolysis followed by acidification [, ]. This process typically involves reacting IDAN with an alkali, such as sodium hydroxide, to form disodium iminodiacetate, which is then acidified to yield IDA.
Q8: Are there alternative, environmentally friendly methods for producing IDA from IDAN?
A8: Yes, researchers are exploring biocatalytic methods for IDA production from IDAN using microorganisms like Alcaligenes faecalis [, , , ]. These methods offer a potentially greener alternative to traditional chemical synthesis.
Q9: Have computational methods been used to study this compound?
A9: Yes, ab initio molecular orbital (MO) calculations have been employed to investigate the conformational properties and stability of C-cyanomethanimine isomers, which are pyrolysis products of IDAN []. These calculations help in understanding the electronic structure and energetic behavior of IDAN derivatives.
Q10: How does modifying the structure of IDAN affect its reactivity?
A10: Studies have shown that substituting the hydrogen atoms in IDAN with different groups can significantly impact its reactivity. For instance, N-benzylthis compound exhibits different reactivity compared to the unsubstituted IDAN, particularly in its reactions with ammonia and hydroxylamine [, ].
Q11: What are the environmental concerns associated with this compound?
A11: IDAN, like many nitrile-containing compounds, can be harmful to aquatic life. Therefore, responsible waste management practices are essential to minimize its release into the environment [, ].
Q12: What methods are used to treat waste streams containing this compound?
A12: Researchers have investigated the use of activated carbon for treating wastewater containing IDAN, highlighting its potential for removing this compound from industrial effluents [].
Q13: Apart from IDA production, what other applications does this compound have?
A13: IDAN serves as a key intermediate in the synthesis of various valuable chemicals. These include: * Chelating agents [, ]* Herbicides like glyphosate [, , , , ]* Surfactants []* Polymers with specific properties, such as those designed for metal ion removal [, ].
Q14: What are the future research directions for this compound?
A14: Future research on IDAN is likely to focus on:* Developing more sustainable and efficient synthesis methods for IDAN and its derivatives, potentially utilizing biocatalytic approaches [, , , , ].* Exploring novel applications of IDAN, particularly in material science and medicinal chemistry, by leveraging its unique structure and reactivity [, ].* Further investigating the environmental fate and impact of IDAN and developing effective mitigation strategies [].
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